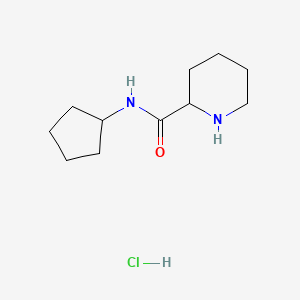

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride

Description

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride is a piperidine-derived compound characterized by a cyclopentyl group attached to the piperidine nitrogen and a carboxamide functional group at the 2-position of the piperidine ring. Piperidine derivatives are widely studied in pharmaceutical chemistry due to their versatility in drug design, particularly for their ability to interact with biological targets such as receptors and enzymes. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications .

Properties

IUPAC Name |

N-cyclopentylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-7-3-4-8-12-10)13-9-5-1-2-6-9;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLJQPASBDQSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 2-Piperidinecarboxylic Acid with Cyclopentylamine

A common route involves activating 2-piperidinecarboxylic acid (pipecolic acid) followed by reaction with cyclopentylamine to form the amide bond:

- Step 1: Pipecolic acid is dissolved in a suitable solvent (e.g., dimethylformamide (DMF) or toluene) and cooled to room temperature.

- Step 2: Concentrated hydrochloric acid is added dropwise to adjust the pH to acidic conditions (pH 1–2) to facilitate salt formation and purification steps.

- Step 3: The mixture undergoes reduced-pressure reflux to remove water, maintaining temperature below 80°C and pressure between 200–500 Pa until anhydrous conditions are achieved.

- Step 4: After dehydration, a halogenating agent such as sulfur oxychloride or phosphorus trichloride is added gradually at 40–80°C over 2–3 hours, followed by stirring for 3–5 hours to form an activated intermediate (acyl chloride).

- Step 5: The reaction mixture is cooled to 40°C, and cyclopentylamine dissolved in a suitable solvent (e.g., toluene or xylene) is added dropwise over 1–1.5 hours at 30–70°C. The mixture is then stirred for 2–3 hours to complete amidation.

- Step 6: The reaction mixture is cooled below 20°C, and the solid product is isolated by filtration. The crude product is dissolved in water, neutralized to pH 4.5–5.0, and extracted with an organic solvent. The aqueous layer is basified to pH 13–14 with alkali (sodium hydroxide or potassium hydroxide), stirred for 3–5 hours to precipitate the product, filtered, washed to neutrality, and dried to yield this compound as white granular solids.

This method yields product with high purity and yield (>85%) and is suitable for industrial-scale synthesis.

Alternative Intermediate Preparation via N-Hydroxycyclopentyl Imine

Another reported approach involves the preparation of 2-piperidone intermediates, which can be further converted to the target amide:

- Step 1: N-Hydroxycyclopentyl imine is reacted with p-toluenesulfonyl chloride in alkaline aqueous solution at 0–5°C to form an intermediate ester.

- Step 2: The reaction mixture is kept at room temperature for 10–12 hours.

- Step 3: The mixture is neutralized with concentrated ammonia to pH 8–10, filtered to remove salts, and extracted with hydrophobic solvents multiple times.

- Step 4: The organic layer is dried, solvent removed under reduced pressure, and the crude product distilled under vacuum (5–10 mmHg, 130–150°C) to yield 2-piperidone with >98% purity.

- Step 5: This 2-piperidone can then be converted to the corresponding carboxamide by further amidation with cyclopentylamine and acidification to the hydrochloride salt.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 3.1 (Amidation) | Method 3.2 (N-Hydroxycyclopentyl Imine) |

|---|---|---|

| Starting Material | Pipecolic acid + Cyclopentylamine | N-Hydroxycyclopentyl imine |

| Solvent | DMF, Toluene, or Xylene | Acetone, aqueous alkali, hydrophobic solvents |

| Acid/Base Conditions | pH adjusted to 1–2 (acidic), then 8–10 (neutral), then 13–14 (basic) | Alkaline aqueous solution, then ammonia neutralization |

| Temperature | 20–80°C | 0–5°C (initial), room temp (reaction), 130–150°C (distillation) |

| Pressure | Reduced pressure (200–500 Pa) | Reduced pressure distillation (5–10 mmHg) |

| Reaction Time | 0.5–5 hours (various steps) | 10–12 hours (substitution), distillation time variable |

| Yield | >85% | >98% purity of intermediate 2-piperidone |

| Product Isolation | Filtration, solvent extraction, drying | Filtration, solvent extraction, vacuum distillation |

Research Findings and Notes

- The amidation route using halogenation to form acyl chloride intermediates followed by amine addition is well-established for high yield and purity. Control of pH and temperature is critical to avoid side reactions and degradation.

- The intermediate 2-piperidone synthesized from N-hydroxycyclopentyl imine provides a high-purity precursor that can be converted to the target amide, offering an alternative synthetic pathway.

- Industrial applicability is demonstrated by the scalability of the halogenation-amidation method, with cost-effective reagents and straightforward purification steps.

- No direct synthesis involving multi-step pyrido[2,3-d]pyrimidine derivatives or kinase inhibitor backbones is reported for this compound, but related chemistry informs potential modifications.

- Safety and handling protocols require attention to the use of halogenating agents (sulfur oxychloride, phosphorus trichloride) and strong acids/bases during synthesis.

Scientific Research Applications

Pain Management

One of the primary applications of N-Cyclopentyl-2-piperidinecarboxamide hydrochloride is in the management of pain. Studies have indicated that compounds with similar structures exhibit sodium channel-inhibiting effects, which are beneficial in treating neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia .

Table 1: Comparison of Sodium Channel-Inhibiting Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Sodium channel inhibition | Neuropathic pain |

| Lidocaine | Sodium channel inhibition | Local anesthesia |

| Carbamazepine | Sodium channel inhibition | Epilepsy, trigeminal neuralgia |

Neurological Disorders

This compound has been explored for its potential in treating neurological disorders due to its interaction with serotonin receptors. Specifically, it has shown promise as an antagonist at the 5-HT2A receptor, which is implicated in conditions such as anxiety and depression .

Case Study: 5-HT2A Receptor Antagonism

A study highlighted the efficacy of piperidine derivatives in modulating serotonin pathways, suggesting that this compound could be developed into a therapeutic agent for mood disorders .

Cardiovascular Applications

Research has also pointed towards cardiovascular applications of this compound. By influencing adrenergic receptors, it may play a role in managing conditions such as hypertension and heart failure .

Table 2: Potential Cardiovascular Effects

| Effect | Mechanism | Implication |

|---|---|---|

| Vasodilation | β-Adrenergic receptor agonism | Treatment of hypertension |

| Cardiac rhythm modulation | Sodium channel inhibition | Control of arrhythmias |

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits a range of effects on different biological targets:

- Sodium Channels : Inhibition leads to reduced neuronal excitability.

- Serotonin Receptors : Modulation can alleviate symptoms of anxiety and depression.

- Adrenergic Receptors : Influence on cardiovascular function.

Conclusion and Future Directions

This compound presents significant potential across multiple therapeutic areas, particularly in pain management and neurological disorders. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy as a therapeutic agent.

Future studies should focus on:

- Conducting clinical trials to assess safety and efficacy.

- Exploring analogs to enhance potency and selectivity.

- Investigating combination therapies for synergistic effects.

This compound's diverse applications highlight the importance of continued research into piperidine derivatives within medicinal chemistry.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- However, cyclopentyl fentanyl’s phenyl groups confer opioid activity, whereas the target compound’s carboxamide may favor different receptor interactions.

- Aromatic vs. Aliphatic Substituents : N-Cbz-2-piperidinecarboxylic acid and the dimethylphenyl analog in contain aromatic groups, which may improve UV detection in HPLC but reduce metabolic stability compared to aliphatic cyclopentyl.

Functional Group Variations

Pharmacological Implications

- Piperidinecarboxamides are common in local anesthetics (e.g., mepivacaine derivatives in ). The target compound’s cyclopentyl group may prolong duration of action by slowing metabolism.

- Cyclopentyl fentanyl’s opioid activity suggests that cyclopentyl-substituted piperidines can exhibit high receptor affinity, though the target compound’s lack of phenyl groups likely alters selectivity.

Biological Activity

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride, a synthetic compound belonging to the class of piperidinecarboxamide derivatives, has garnered significant attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopentyl group attached to a piperidine ring. This specific structure contributes to its distinct biological activities, including modulation of various cellular pathways and interactions with specific molecular targets within the body.

The compound's mechanism of action involves its ability to bind to specific receptors or enzymes, modulating their activity and influencing various biological pathways. Preliminary studies indicate that it may affect neurotransmitter systems and inflammatory responses, although the precise molecular targets are still under investigation .

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Research has shown that this compound can inhibit cell growth in various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, it demonstrated significant antiproliferative effects with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit critical protein-protein interactions involved in cancer progression, particularly the MDM2–p53 interaction. This inhibition is promising for cancer therapy as it can restore p53 function in tumors where it is inactive .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table showcasing the compound's activity against different cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| A-549 | Lung Cancer | 0.5 | Significant growth inhibition observed |

| MCF-7 | Breast Cancer | 0.3 | Comparable to doxorubicin |

| HT-29 | Colon Cancer | 0.4 | Effective in reducing cell viability |

These results indicate that this compound possesses potent anticancer properties, warranting further investigation into its therapeutic potential.

Additional Mechanistic Insights

Further mechanistic studies suggest that this compound may also influence kinase activity. For instance, research indicates that compounds with similar structures have been shown to act as multikinase inhibitors, affecting pathways critical for tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopentyl-2-piperidinecarboxamide hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of piperidine derivatives followed by carboxamide formation and hydrochlorination. For example, cyclopentyl groups can be introduced via nucleophilic substitution or amidation reactions under controlled pH (4–6) to minimize side products. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic purification (e.g., reverse-phase HPLC with acetonitrile gradients). Analytical validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve cyclopentyl and piperidine ring conformations, with characteristic shifts for amide protons (~6.5–7.5 ppm) and cyclopentyl CH₂ groups (~1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₁ClN₂O) and fragments indicative of cyclopentyl cleavage .

- FT-IR : Amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) validate carboxamide formation .

Q. How does the hydrochloride salt enhance the compound’s utility in biological assays?

- Methodological Answer : The hydrochloride form improves aqueous solubility (critical for in vitro assays) by forming hydrogen bonds with water. Stability studies under varying pH (3–9) and temperatures (4–37°C) should be conducted to assess degradation kinetics. For example, storage at -20°C in desiccated conditions minimizes hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion in cytochrome P450 assays via UV-Vis spectroscopy at 340 nm .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes like monoamine oxidases, focusing on cyclopentyl steric effects and amide hydrogen bonding .

- Mutagenesis : Site-directed mutagenesis of enzyme active sites (e.g., replacing key residues like Tyr435 in MAO-B) validates hypothesized interactions .

Q. What strategies mitigate stability issues during storage of hydrochloride salts in biological assays?

- Methodological Answer :

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves structural integrity for long-term storage .

- Buffered Solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to prevent microbial growth during short-term storage .

- Degradation Monitoring : Periodic HPLC analysis (C18 columns, 0.1% TFA mobile phase) detects hydrolysis products like free piperidine .

Q. How can computational modeling guide the optimization of N-Cyclopentyl-2-piperidinecarboxamide derivatives for enhanced target selectivity?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of analogous compounds (e.g., cyclopentyl-piperidine derivatives) to predict logP, polar surface area, and IC₅₀ values. Adjust cyclopentyl substituents (e.g., adding halogens) to modulate lipophilicity .

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability and CYP450 interactions, reducing off-target effects .

- Synthetic Feasibility : Retrosynthetic analysis (e.g., using Synthia) identifies scalable routes for derivatives with minimal protecting-group steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.